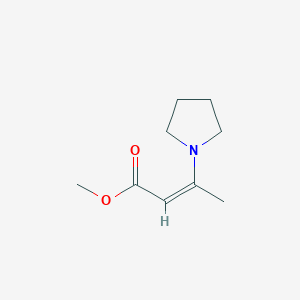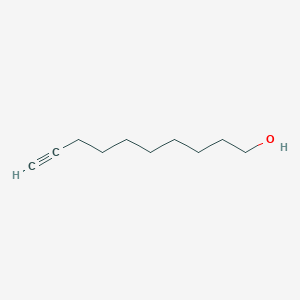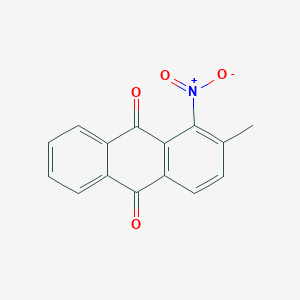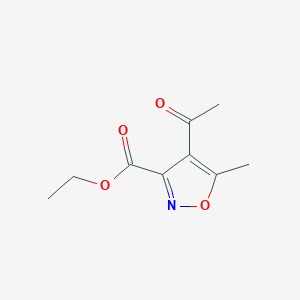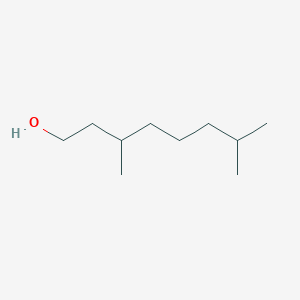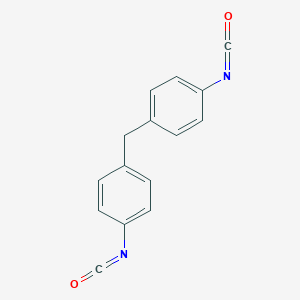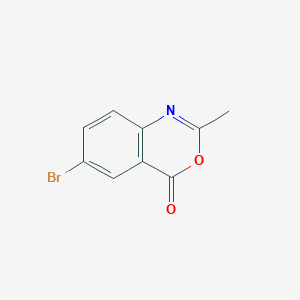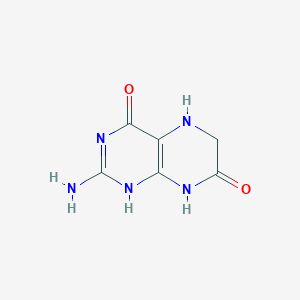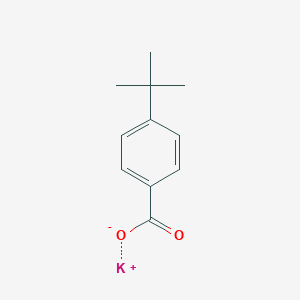
4-Methyl-5-phenyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-phenyloxazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique pharmacological properties. It is a five-membered aromatic ring that contains one oxygen and one nitrogen atom in its structure. The compound is also known as 4-Methyl-5-phenyl-1,3-oxazole and has a molecular formula of C10H9NO. In
Mechanism of Action
The exact mechanism of action of 4-Methyl-5-phenyloxazole is not fully understood. However, it is believed to act on various molecular targets, including ion channels, enzymes, and receptors. The compound has been found to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-Methyl-5-phenyloxazole has been shown to produce a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. The compound has also been shown to have anticonvulsant activity in animal models of epilepsy. In addition, 4-Methyl-5-phenyloxazole has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Methyl-5-phenyloxazole is its wide range of pharmacological activities. This makes it a valuable tool for investigating the mechanisms underlying various diseases and disorders. However, the compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has a relatively short half-life, which can limit its effectiveness in some experimental settings.
Future Directions
There are several future directions for research on 4-Methyl-5-phenyloxazole. One area of interest is the development of more potent and selective analogs of the compound. This could lead to the discovery of new drugs for the treatment of various diseases and disorders. Another area of interest is the investigation of the compound's potential as a diagnostic tool for Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action of 4-Methyl-5-phenyloxazole and its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-Methyl-5-phenyloxazole involves the reaction between 4-methylphenylhydrazine and ethyl acetoacetate in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained by filtration and recrystallization. The yield of the product is typically around 70-80%.
Scientific Research Applications
4-Methyl-5-phenyloxazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. The compound has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
properties
CAS RN |
1008-29-3 |
|---|---|
Product Name |
4-Methyl-5-phenyloxazole |
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-methyl-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-10(12-7-11-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
AZNMFVGFAFVVDA-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(OC=N1)C2=CC=CC=C2 |
synonyms |
4-Methyl-5-phenyloxazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



